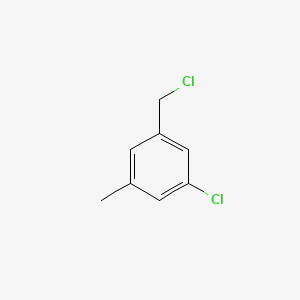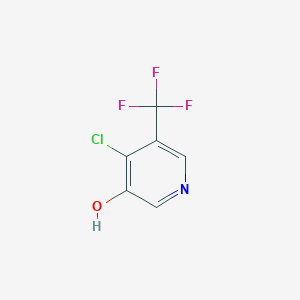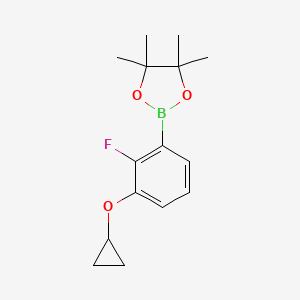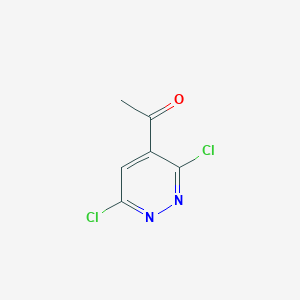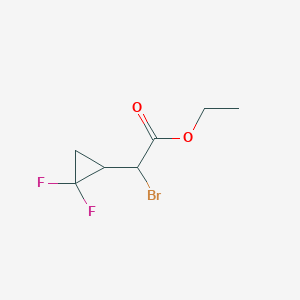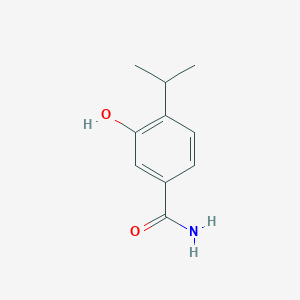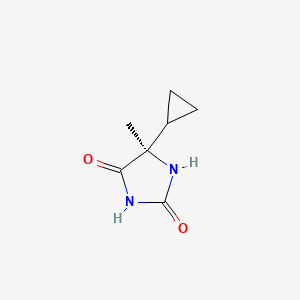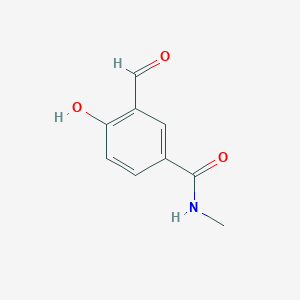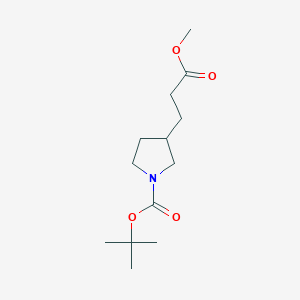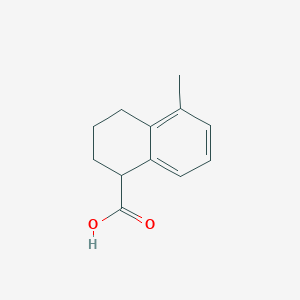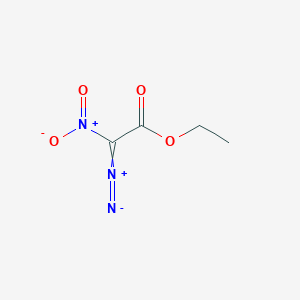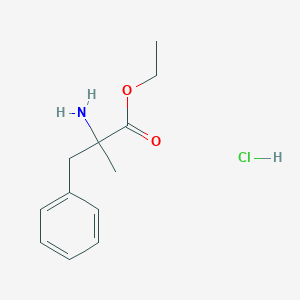![molecular formula C13H10ClN3O5S2 B6617126 5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid CAS No. 1513877-23-0](/img/structure/B6617126.png)
5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid, commonly known as CSPD, is a fluorescent dye used in a variety of scientific research activities. It is a water-soluble dye that is primarily used in immunoassays, immunohistochemistry, cell-based assays, and other research applications. CSPD is also used in the detection of nucleic acids and proteins. CSPD has a wide range of applications in the study of cellular processes, as well as in the detection of biomarkers for diseases.
科学研究应用
CSPD is widely used in scientific research applications, such as immunoassays, immunohistochemistry, cell-based assays, and other research activities. It can be used to detect a variety of biomarkers and cellular processes, such as apoptosis, cell proliferation, cell death, and cell signaling. CSPD can also be used to detect nucleic acids and proteins. Additionally, CSPD can be used to detect a variety of diseases, such as cancer, diabetes, and Alzheimer's disease.
作用机制
CSPD works by binding to the target molecule and emitting a fluorescent signal. The fluorescent signal is then detected by a microscope or other instrument. The binding of CSPD to the target molecule leads to the formation of a complex that can be detected by the instrument. The fluorescent signal is then used to determine the presence or absence of the target molecule.
Biochemical and Physiological Effects
CSPD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in certain types of cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects. Additionally, CSPD has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the expression of certain genes.
实验室实验的优点和局限性
CSPD has several advantages for use in lab experiments. It is a water-soluble dye that is easily detectable by microscopes and other instruments. It is also non-toxic and has a low cost. However, CSPD has some limitations. It is not suitable for use in high-temperature experiments, and it is not as sensitive as other fluorescent dyes.
未来方向
There are several potential future directions for the use of CSPD in scientific research. One potential direction is to use CSPD to detect and monitor the expression of certain genes in cells. Additionally, CSPD could be used to study the effects of drugs on cells and to detect biomarkers for diseases. CSPD could also be used to detect and monitor the activity of certain enzymes, such as cyclooxygenase-2. Finally, CSPD could be used to study the effects of certain environmental factors, such as UV radiation, on cells.
合成方法
CSPD is synthesized through a multi-step process that involves the reaction of an amide with a sulfonamide. The amide is first reacted with a sulfonamide, and then the product is reacted with a chlorophenyl sulfonyl chloride to produce the desired dye. The product is then purified and the desired dye is obtained.
属性
IUPAC Name |
6-[(2-chlorophenyl)sulfamoyl]-1H-benzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S2/c14-9-3-1-2-4-10(9)17-23(18,19)8-5-6-11-12(7-8)16-13(15-11)24(20,21)22/h1-7,17H,(H,15,16)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXOAALPHYIFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)S(=O)(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)
